[(Hex-5-en-3-yl)oxy](trimethyl)silane
Description
Significance of Organosilicon Compounds in Contemporary Chemical Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved into a crucial field in both fundamental and applied research. rsc.org These compounds are primarily synthetic, with no known natural occurrences, and their development has significantly impacted various scientific and industrial sectors. sbfchem.com Most organosilicon compounds are analogous to conventional organic compounds in that they are often colorless, flammable, hydrophobic, and stable in air. wikipedia.orgencyclopedia.pub
The versatility of organosilicon chemistry stems from the unique properties of the silicon atom. Silicon's ability to form stable, covalent bonds with carbon and various heteroatoms, including oxygen, nitrogen, and sulfur, gives rise to an extensive array of molecular architectures. iust.ac.ir These include silanes, siloxanes, silanols, and silsesquioxanes. iust.ac.ir
In the majority of these compounds, silicon is tetravalent with a tetrahedral geometry. wikipedia.orgencyclopedia.pub The silicon-carbon (Si-C) bond is longer (approx. 186 pm) and weaker than a typical carbon-carbon (C-C) bond (approx. 154 pm). encyclopedia.pub This bond is also polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90), which influences its reactivity. wikipedia.orgencyclopedia.pub Conversely, the silicon-oxygen (Si-O) bond is significantly strong, which is a defining characteristic of many organosilicon compounds' stability. wikipedia.org Silicon can also form hypercoordinate species, with five or six bonds, a capability that distinguishes it from carbon. rsc.org
| Bond Type | Average Bond Length (pm) | Average Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| Si-C | 186 | ~451 |
| C-C | 154 | ~607 |
| Si-O | 163 | ~800 |
| C-O | 143 | ~358 |
Organosilicon compounds are fundamental to modern materials science. iust.ac.ir Their unique properties, such as thermal stability, resistance to oxidation, flexibility, and hydrophobicity, make them indispensable. zmsilane.comsbfchem.com Silicones, which are polymers with a repeating silicon-oxygen backbone (polysiloxanes), are the most common commercial organosilicon products. wikipedia.orgzmsilane.com They are used extensively as:
Sealants, Adhesives, and Coatings: Their durability and resistance to environmental factors make them ideal for construction and industrial applications. wikipedia.orgiust.ac.irzmsilane.com
Elastomers: Silicone rubber maintains its flexibility over a wide range of temperatures, finding use in aerospace, automotive, and medical industries. zmsilane.comlibretexts.org
Electronics: They serve as insulators, dielectric materials, and encapsulants for protecting sensitive electronic components. iust.ac.irzmsilane.com
Coupling Agents: Silane (B1218182) coupling agents are used to enhance adhesion between organic polymers and inorganic materials in high-performance composites. zmsilane.com
In addition to their use in materials, organosilicon compounds are valuable reagents and intermediates in synthetic organic chemistry. rsc.orgchemicalbook.com The predictable reactivity of the Si-C bond allows for a variety of chemical transformations. encyclopedia.pub Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like an alkene or alkyne), is a major method for forming Si-C bonds and is often catalyzed by platinum-group metals. wikipedia.org Silyl (B83357) groups can also influence the stereochemistry of reactions and are used in various named reactions, such as the Sakurai reaction and the Fleming-Tamao oxidation. encyclopedia.pub Furthermore, their stability and solubility in organic solvents make them easy to handle compared to inorganic silicon compounds. rsc.org
Silyl Ethers as a Distinct Class of Organosilicon Compounds
Silyl ethers, which include olefinic examples like (Hex-5-en-3-yl)oxysilane, are a cornerstone of modern organic synthesis. They are characterized by a silicon atom covalently bonded to an alkoxy group. wikipedia.org
The general structure of a silyl ether is R¹R²R³Si-O-R⁴, where R⁴ is an alkyl or aryl group, and R¹, R², and R³ are organic substituents on the silicon atom. wikipedia.org The identity of these substituents determines the properties and stability of the silyl ether. This variability allows for the creation of a wide spectrum of silyl ethers with tailored characteristics. wikipedia.org
Commonly used silyl ether protecting groups include:
TMS (Trimethylsilyl): One of the simplest silyl ethers, readily cleaved under mild acidic conditions. highfine.comstudy.com
TES (Triethylsilyl): More sterically hindered and stable than TMS ethers. highfine.comgelest.com
TBS/TBDMS (tert-Butyldimethylsilyl): Significantly more stable than TMS to hydrolysis and a wide range of reaction conditions, making it a very popular choice. highfine.comgelest.comorganic-chemistry.org
TIPS (Triisopropylsilyl): A highly sterically hindered group offering even greater stability. highfine.comgelest.com
TBDPS (tert-Butyldiphenylsilyl): Offers high stability, particularly towards acidic conditions. highfine.com
| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base |
|---|---|---|---|
| Trimethylsilyl (B98337) | TMS | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
The primary application of silyl ethers in organic synthesis is as protecting groups for alcohols. wikipedia.orglibretexts.org Alcohols contain a reactive hydroxyl (-OH) group that can interfere with many common organic reactions, such as those involving Grignard reagents or strong bases. libretexts.orgmasterorganicchemistry.com By converting the alcohol to a silyl ether, the reactive proton is replaced by a bulky, non-reactive silyl group, effectively masking the alcohol's reactivity. study.com
The formation (protection) of a silyl ether is typically achieved by reacting the alcohol with a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base like imidazole. wikipedia.org The silyl ether is generally stable to many reagents but can be easily removed (deprotected) when desired. masterorganicchemistry.com The most common method for cleavage of the Si-O bond is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluoride (Si-F) bond. masterorganicchemistry.comharvard.edu The ability to selectively install and remove these groups under mild conditions makes silyl ethers an invaluable tool for complex, multi-step organic syntheses. wikipedia.orglibretexts.org
Silyl enol ethers, a related subgroup, are important intermediates for forming carbon-carbon bonds in reactions like the Mukaiyama aldol (B89426) addition. wikipedia.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
61077-58-5 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
hex-5-en-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-8-9(7-2)10-11(3,4)5/h6,9H,1,7-8H2,2-5H3 |
InChI Key |
GLCBUZJWKUMIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Hex 5 En 3 Yl Oxysilane and Analogous Unsaturated Silyl Ethers
Direct Silylation of Olefinic Alcohols
Direct silylation of alcohols involves the reaction of an alcohol with a silylating agent, typically a silyl (B83357) halide or triflate, to form a silyl ether. This method is widely employed due to its efficiency and the commercial availability of a diverse range of silylating agents.
Reaction with Trimethylsilyl (B98337) Chlorides and Amine Bases
The most common method for the synthesis of trimethylsilyl ethers is the reaction of an alcohol with trimethylsilyl chloride (TMSCl) in the presence of an amine base, such as triethylamine (B128534) or pyridine. libretexts.orggelest.com The base serves to neutralize the hydrochloric acid generated during the reaction and to facilitate the formation of the alkoxide, which then acts as a nucleophile. libretexts.orglibretexts.org
The reaction proceeds via a nucleophilic substitution at the silicon center, which is generally considered to be an SN2-like mechanism. libretexts.orglibretexts.org The alcohol attacks the electrophilic silicon atom of the trimethylsilyl chloride, leading to the formation of a pentacoordinate silicon intermediate, which then expels a chloride ion to yield the corresponding trimethylsilyl ether. wikipedia.orgcfsilicones.com The general reaction scheme is as follows:
R-OH + (CH₃)₃SiCl + Et₃N → R-O-Si(CH₃)₃ + Et₃NH⁺Cl⁻
This method is effective for the silylation of primary and secondary alcohols. orgosolver.com However, for sterically hindered alcohols, the reaction may be sluggish. gelest.com The choice of solvent can influence the reaction rate and yield, with common solvents including dichloromethane, diethyl ether, and tetrahydrofuran.
| Alcohol Substrate | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexanol | Triethylamine | Not Specified | Cyclohexyloxy(trimethyl)silane | Not Specified | libretexts.org |
| Pent-4-en-2-ol | Pyridine or Triethylamine | Not Specified | (Pent-4-en-2-yl)oxysilane | Not Specified | orgosolver.com |
Utilization of Trimethylsilyl Triflate and Hindered Amines
For the silylation of less reactive or sterically demanding alcohols, more powerful silylating agents are required. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a highly reactive silylating agent that is significantly more electrophilic than trimethylsilyl chloride. wikipedia.org This enhanced reactivity allows for the efficient silylation of a broader range of alcohols, including tertiary and other hindered alcohols.
The reaction is typically carried out in the presence of a hindered, non-nucleophilic amine base, such as 2,6-lutidine or diisopropylethylamine, to scavenge the triflic acid byproduct. wikipedia.org The general reaction is as follows:
R-OH + (CH₃)₃SiOTf + Hindered Amine → R-O-Si(CH₃)₃ + [Hindered Amine-H]⁺OTf⁻
The high reactivity of TMSOTf is attributed to the excellent leaving group ability of the triflate anion. uni-muenchen.de Studies have shown that trimethylsilyl triflate reacts with ketones at a rate 6.7 x 10⁸ times faster than the corresponding chloride. uni-muenchen.de This methodology provides a powerful tool for the synthesis of silyl ethers from challenging substrates.
Advanced and Stereoselective Synthetic Approaches
Modern synthetic strategies offer precise control over the structure and stereochemistry of unsaturated silyl ethers. These methodologies include palladium-catalyzed cross-coupling reactions, electrochemical methods, hydrosilylation of alkynes, and various enantioselective and intramolecular processes.
Palladium-Catalyzed Silyl-Heck Reactions for Vinyl Silyl Ethers from Alkenes
The silyl-Heck reaction has emerged as a powerful tool for the direct conversion of alkenes into valuable vinyl silanes, including vinyl silyl ethers. nih.gov This transformation is a variation of the well-established Heck reaction, where a palladium catalyst facilitates the coupling of a silyl compound with an alkene. nih.govwikipedia.org The reaction typically proceeds through a catalytic cycle involving the oxidative addition of a silyl halide or triflate to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinyl silane (B1218182) product. nih.govwikipedia.org
A significant advancement in this area is the use of silylditriflates, which allows for the synthesis of trans-vinyl silyl ethers from terminal aryl-substituted alkenes with complete regio- and geometric selectivity. nih.govorganic-chemistry.org This method employs a commercially available palladium catalyst system, such as Pd₂(dba)₃, and requires only catalytic amounts of an iodide additive like sodium iodide (NaI). nih.govorganic-chemistry.org The reaction is notable for its mild conditions and broad functional group tolerance, accommodating electron-rich and electron-deficient substrates. organic-chemistry.org Upon completion of the silylation, quenching the reaction with an alcohol or water generates the desired vinyl silyl ether or disiloxane, respectively. nih.govorganic-chemistry.org This approach circumvents the limitations of traditional methods, such as the use of organometallic reagents or the hydrosilylation of alkynes, which often necessitate less accessible starting materials. nih.gov
The general mechanism can be outlined as follows:
Oxidative Addition : A Pd(0) species undergoes oxidative addition with the silyl electrophile (e.g., silyl halide or triflate). nih.gov
Migratory Insertion : The alkene coordinates to the palladium-silyl complex and inserts into the Pd-Si bond. nih.gov
β-Hydride Elimination : This step releases the vinyl silane product and a palladium-hydride species. nih.gov
Reductive Elimination : The catalyst is regenerated, often with the help of a base. libretexts.org
This reaction represents a highly practical and efficient route to access diverse classes of vinyl silyl ether substrates directly from simple alkenes. nih.govacs.org
| Catalyst System | Substrate Type | Product | Selectivity | Reference |
| Pd₂(dba)₃ / NaI | Aryl-substituted alkenes | trans-Vinyl silyl ethers | High regio- and stereoselectivity | nih.gov, organic-chemistry.org |
| [Pd(cod)(CH₂SiMe₃)₂] / PPh₂(t-Bu) | Styrenes | E-β-silyl styrenes | Stereoselective | researchgate.net |
| Pd(II) precursor / Phosphine ligand | Terminal alkenes | Allyl and Vinyl silanes | Good E:Z ratios for allyl silanes | nih.gov |
Electrochemical Deoxygenative Silylation of Unsaturated Alcohols
Electrochemical methods provide a novel and sustainable approach for the synthesis of organosilicon compounds, including those derived from unsaturated alcohols. jove.com Deoxygenative silylation of alcohols, driven by electrochemistry, allows for the direct conversion of C-OH bonds into C-Si bonds under mild conditions, avoiding the need for external redox reagents. jove.comresearchgate.net
This process involves a deoxygenative cross-electrophile coupling between an alcohol and a hydrosilane. researchgate.netchemrxiv.org Mechanistic studies suggest that the reaction likely proceeds through the formation of silyl ether intermediates. researchgate.netchemrxiv.orgnih.gov The proposed pathway involves the cathodic reduction of an intermediate silyl ether, which is formed electrochemically from the starting alcohol and hydrosilane. chemrxiv.org This reduction generates a radical anion that fragments into a silanolate and a carbon-centered radical. chemrxiv.org The radical then undergoes further reduction to a carbanion, which subsequently reacts with the hydrosilane electrophile to form the final organosilane product. chemrxiv.org
This electrochemical strategy is applicable to a range of benzylic and allylic alcohols and offers a step-economical and highly efficient platform for synthesizing valuable organosilicon compounds from readily available feedstocks. jove.comchemrxiv.org The reaction is typically performed using carbon-based electrodes in an undivided cell, highlighting its practicality and potential for greener chemical synthesis. researchgate.net
Hydrosilylation of Alkynes to Form Vinyl Siloxyethers
The hydrosilylation of alkynes is one of the most direct and atom-economical methods for preparing vinylsilanes. sigmaaldrich.comscientificspectator.com This reaction involves the addition of a Si-H bond across the carbon-carbon triple bond of an alkyne, catalyzed by a transition metal complex. sigmaaldrich.com The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition) of the process. scientificspectator.com
A variety of transition metal catalysts based on platinum, rhodium, and ruthenium have been developed for this transformation. sigmaaldrich.com For instance, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ are highly effective for the trans-addition of silanes to internal alkynes, yielding Z-vinylsilanes exclusively. sigmaaldrich.comnih.gov This catalyst also promotes the Markovnikov (α-addition) hydrosilylation of terminal alkynes, providing access to 1,1-disubstituted α-vinylsilanes. sigmaaldrich.comnih.gov The reaction is tolerant of a wide array of functional groups, including free alcohols, which can direct the regioselectivity of the hydrosilylation. nih.govnih.gov
The synthesis of vinyl siloxyethers specifically can be achieved by using silanes that bear oxygen substituents. scientificspectator.com The ability to selectively produce vinylsilanols and their ether derivatives is of growing importance, particularly as these compounds are excellent partners in palladium-catalyzed cross-coupling reactions. scientificspectator.com While traditional platinum catalysts are widely used for cis-hydrosilylation to produce E-vinylsilanes, newer catalyst systems have expanded the scope to include the selective formation of Z-isomers and α-adducts from a broader range of substrates. scientificspectator.com
Enantioselective Synthesis of Chiral Silyl Ethers with Alkene Groups
The development of catalytic asymmetric methods for synthesizing chiral silyl ethers represents a significant challenge and an area of active research. nih.gov Such methods are crucial for accessing enantioenriched organosilanes, which have applications in materials science and as chiral building blocks in organic synthesis. nih.gov
One innovative approach involves the organocatalytic enantioselective synthesis of tertiary silyl ethers that are chiral at the silicon center. nih.govacs.org This has been achieved through a desymmetrizing carbon-carbon bond-forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. nih.govacs.org The reaction is catalyzed by newly developed chiral imidodiphosphorimidate (IDPi) Brønsted acids. nih.govacs.org Instead of a simple intermolecular addition of the alcohol, the mechanism involves an intramolecular cation-π cyclization with the second alkene moiety, ultimately leading to the formation of the enantioenriched silyl ether. acs.org This atom-economic process delivers a variety of structurally distinct chiral silyl ethers in high yields and with excellent enantioselectivities. nih.govacs.org
Another strategy focuses on the enantioselective silylation of alcohols. For example, the desymmetrization of meso-diols can be accomplished using a combination of a chiral Lewis basic catalyst and an achiral co-catalyst. nih.gov This dual-catalyst system allows for high enantioselectivity with lower loadings of the expensive chiral catalyst, making the process more practical and scalable. nih.gov These methods provide access to chiral silyl ethers containing alkene functionalities, either within the alcohol-derived portion or as part of the silyl group itself. nih.govnih.gov
Intramolecular Ring Closure Reactions involving Silylation
Intramolecular reactions involving silylation are powerful strategies for constructing cyclic structures with high levels of stereocontrol. Silyl ethers can act as tethers, bringing reactive centers into proximity to facilitate cyclization. libretexts.org
The silyl enol ether Prins cyclization is a notable example, enabling the diastereoselective formation of substituted tetrahydropyran-4-ones. acs.org The reaction is initiated by a Lewis acid, which promotes the formation of an oxocarbenium ion from an alcohol and an aldehyde. acs.org An intramolecular nucleophilic attack by the tethered silyl enol ether onto this intermediate forms the cyclic product. acs.org The stereochemical outcome of the cyclization is controlled by a chairlike transition state. acs.org
Radical cyclizations also utilize silyl ether linkages effectively. libretexts.org A silyl ether can connect a radical precursor to a substituent containing a double bond. libretexts.org Upon radical generation, an intramolecular cyclization occurs to form a new carbon-carbon bond and a cyclic silyl ether product. libretexts.org This tethered approach allows for the construction of complex ring systems that might be difficult to access through intermolecular pathways. Similarly, palladium(II)-catalyzed cyclizations of substrates like siloxyhexatrienes provide routes to cyclohexenone derivatives through the intramolecular insertion of an alkene into a palladium enolate intermediate. chempedia.info
Reactivity Profiles and Mechanistic Studies of Olefinic Trimethylsilyl Ethers
Transformations at the Silyl (B83357) Ether Moiety
The trimethylsilyl (B98337) (TMS) ether group is known for its ease of installation and removal, primarily serving as a protecting group for alcohols. The core transformations involve the cleavage of the Si-O bond, which can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups.
Hydrolysis Mechanisms and Kinetics
The hydrolysis of silyl ethers to regenerate the parent alcohol is a fundamental transformation. The rate and mechanism of this hydrolysis are highly dependent on the reaction conditions, particularly the pH.
Under acidic conditions, the hydrolysis of trimethylsilyl ethers is a well-established process. libretexts.org The reaction is initiated by the protonation of the oxygen atom of the silyl ether, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The stability of silyl ethers in acidic media generally increases with the steric bulk of the substituents on the silicon atom. For instance, the relative stability increases in the order: TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). harvard.edu
The general mechanism for acid-catalyzed hydrolysis is as follows:
Protonation of the ether oxygen.
Nucleophilic attack by water on the silicon atom.
Departure of the alcohol and formation of a trimethylsilanol (B90980) intermediate.
The trimethylsilanol can then dimerize to form hexamethyldisiloxane.
Table 1: Relative Stability of Silyl Ethers in Acidic Media
| Silyl Ether | Relative Stability |
| TMS | 1 |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Fluoride (B91410) ions are highly effective reagents for the cleavage of silicon-oxygen bonds due to the high thermodynamic stability of the silicon-fluorine bond (Si-F bond strength is approximately 135 kcal/mol, compared to about 108 kcal/mol for the Si-O bond). libretexts.orgthieme-connect.de This method is particularly mild and selective, allowing for the removal of silyl ethers without affecting other functional groups. fiveable.me
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentavalent silicon intermediate. stackexchange.comorganic-chemistry.org This intermediate then collapses, breaking the Si-O bond and releasing the alkoxide, which is subsequently protonated to yield the alcohol. Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), and potassium fluoride (KF). harvard.edu
The general mechanism for fluoride-mediated desilylation is as follows:
Nucleophilic attack of the fluoride ion on the silicon atom.
Formation of a pentacoordinate, hypervalent silicon intermediate.
Cleavage of the silicon-oxygen bond to release the alkoxide.
Protonation of the alkoxide to yield the alcohol.
Table 2: Common Fluoride Reagents for Desilylation
| Reagent | Abbreviation | Common Solvent |
| Tetrabutylammonium fluoride | TBAF | Tetrahydrofuran (THF) |
| Hydrofluoric acid-Pyridine | HF-Py | Acetonitrile (MeCN) |
| Potassium fluoride | KF | Methanol (B129727) (MeOH) |
| Cesium fluoride | CsF | Dimethylformamide (DMF) |
Silyl Ether Exchange Reactions (Silyl Ether Metathesis)
Silyl ether metathesis is a process where silyl ether groups directly exchange under anhydrous conditions, typically catalyzed by a Brønsted or Lewis acid. acs.orgnih.govnsf.gov This reaction allows for the redistribution of silyl groups between different alcohol moieties. While the exact mechanism is not fully elucidated, it is proposed to involve a direct exchange between silyl ethers. nsf.govresearchgate.net This type of reaction has found applications in the development of dynamic materials such as vitrimers, which are polymers that can be reprocessed. acs.orgnih.govnsf.gov For a molecule like (Hex-5-en-3-yl)oxysilane, this reaction could potentially be used to transfer the trimethylsilyl group to another alcohol.
Role as Protecting Groups in Complex Organic Synthesis
The primary application of trimethylsilyl ethers in organic synthesis is as protecting groups for alcohols. libretexts.org Their stability under a range of conditions, coupled with their facile and selective removal, makes them invaluable in multi-step syntheses of complex molecules. fiveable.me By converting a reactive alcohol to a less reactive silyl ether, chemists can perform reactions on other parts of the molecule without interference from the hydroxyl group. libretexts.org
A key concept in complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. jocpr.combham.ac.uk Trimethylsilyl ethers are part of a suite of silyl protecting groups with varying lability, allowing for differential protection and deprotection. For example, a TMS group can be cleaved under mildly acidic conditions that would leave a more robust TBS or TBDPS group intact. harvard.edu
Furthermore, silyl ethers are orthogonal to many other common protecting groups. For instance, a trimethylsilyl ether can be selectively removed with fluoride ions in the presence of benzyl (B1604629) ethers (which are removed by hydrogenolysis) or acetate (B1210297) esters (which are removed by base-catalyzed hydrolysis). jocpr.com This orthogonality allows for precise control over the sequence of reactions in a complex synthesis. nih.gov
Table 3: Orthogonality of Trimethylsilyl (TMS) Ether with Other Common Protecting Groups
| Protecting Group | Typical Cleavage Conditions | Stability to TMS Cleavage (Fluoride) | Stability to TMS Cleavage (Mild Acid) |
| Benzyl (Bn) Ether | H₂, Pd/C | Stable | Stable |
| Acetate (Ac) Ester | Base (e.g., K₂CO₃, MeOH) | Stable | Stable |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Stable | Labile |
| p-Methoxybenzyl (PMB) Ether | Oxidative (e.g., DDQ, CAN) | Stable | Labile |
Selective Deprotection Strategies
The trimethylsilyl (TMS) ether in (Hex-5-en-3-yl)oxysilane serves as a protecting group for the secondary alcohol. Its effective removal, without altering the terminal alkene, is crucial in multi-step syntheses. The cleavage of silyl ethers can be achieved under acidic conditions or with a fluoride source. psu.edu The choice of reagent is critical for ensuring chemoselectivity, leaving the double bond intact.
A variety of methods have been developed for the mild and selective deprotection of silyl ethers. For instance, catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol can efficiently cleave alkyl silyl ethers. psu.edursc.org Other methodologies employ reagents like potassium fluoride (KF) in the presence of tetraethylene glycol, which provides a mild and efficient protocol for cleaving a wide range of alcoholic silyl ethers while being compatible with acid- and base-labile functional groups. rsc.org The relative stability of silyl ethers to hydrolysis is a key factor in selective deprotection, with TMS ethers being among the most labile. gelest.com
Common reagents for the deprotection of TMS ethers include aqueous acid and sources of the fluoride ion, such as tetrabutylammonium fluoride (TBAF). libretexts.org The conditions for these reactions can be tuned to achieve selectivity, especially when other, more robust silyl ethers (like TBDPS or TIPS) or other functional groups are present in the molecule. gelest.comorganic-chemistry.org
| Reagent/Conditions | Selectivity Profile | Reference |
|---|---|---|
| TMSBr (catalytic) in Methanol | Efficient cleavage of alkyl silyl ethers; can be chemoselective in the presence of aryl silyl ethers. | psu.edursc.org |
| Aqueous Acid (e.g., HCl in THF/water) | Standard method for TMS ether cleavage; care must be taken to avoid acid-catalyzed reactions at the alkene. | libretexts.org |
| Tetrabutylammonium Fluoride (TBAF) in THF | Very common and effective; the high strength of the Si-F bond drives the reaction. Selective for more labile silyl ethers. | gelest.comlibretexts.org |
| KF in Tetraethylene Glycol | Mild conditions, selective for alcoholic silyl ethers over phenolic ones and compatible with sensitive functional groups. | rsc.org |
| N-Iodosuccinimide in Methanol | Allows for selective deprotection of alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. | organic-chemistry.org |
| Acetyl Chloride (catalytic) in Methanol | Mild and convenient for deprotecting TBDMS and TBDPS ethers, tolerating various other protecting groups. | organic-chemistry.orgorganic-chemistry.org |
Reactivity of the Terminal Alkene Functional Group
The terminal alkene in (Hex-5-en-3-yl)oxysilane is a site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its accessibility and well-defined reactivity make it a valuable handle for molecular elaboration.
Olefin Metathesis Reactions in Silyl Ether Architectures
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wwu.edu Ring-closing metathesis (RCM) is a widely used variant for synthesizing unsaturated rings from diene precursors. wikipedia.org While (Hex-5-en-3-yl)oxysilane is not a diene itself, it can readily participate in cross-metathesis (CM) reactions with other olefins.
In the context of molecules containing silyl ethers, RCM has been extensively used to create macrocycles and other cyclic structures. wikipedia.orgharvard.edu The presence of a silyl ether is generally well-tolerated by common ruthenium-based metathesis catalysts, such as Grubbs catalysts. wwu.edu Furthermore, the silyl group itself can be strategically placed to control the stereochemistry of the newly formed double bond in macrocyclic RCM reactions. nih.gov For instance, introducing a silyl group at one of the internal olefin positions of a diene substrate can favor the formation of the E-alkene product, which can then be protodesilylated to yield a Z-macrocycle. nih.gov
Carboazidation of Terminal Alkenes
Carboazidation is a difunctionalization reaction that installs both a carbon-based group and an azide (B81097) group across the double bond. This transformation provides direct access to valuable organoazides, which are precursors to amines and other nitrogen-containing compounds. acs.orgnih.gov The reaction is often catalyzed by transition metals like iron or copper and frequently uses trimethylsilyl azide (TMSN3) as the azide source. acs.orgrsc.org
Recent studies have demonstrated copper-catalyzed carboazidation of terminal alkenes using TMSN3 and cyclic ethers as alkylating reagents under oxidative conditions. acs.orgnih.gov These reactions typically proceed through a radical pathway. acs.orgnih.gov Iron-catalyzed three-component carboazidation reactions have also been developed, which can utilize a range of alkanes as the alkylating reagents. rsc.org This method is applicable to a broad scope of alkenes, including both electron-rich and electron-poor olefins. rsc.org
Intramolecular Cyclization and Rearrangement Processes
The presence of both an alkene and a silyl ether within the same molecule opens pathways for intramolecular cyclization and rearrangement reactions. These processes can be used to construct complex cyclic and heterocyclic frameworks.
One such process is the intramolecular silyl-Heck reaction, where a silyl halide tethered to an alkene can cyclize using palladium catalysis to form 5- and 6-membered silicon-containing heterocycles. nih.gov This method provides an alternative route to silacycles, with selectivity between endo and exo cyclization modes being influenced by ring size and steric factors. nih.gov
Radical cyclizations involving olefinic silyl ethers can also lead to interesting rearrangements. The product distribution can be dependent on the reaction conditions, such as the concentration of the hydrogen-atom transfer agent (e.g., Bu3SnH). libretexts.org At low concentrations, a less stable, kinetically formed radical may have time to rearrange to a more stable radical before trapping, leading to a different ring size in the final product. libretexts.org Additionally, oxidative cyclization of unsaturated silyl enol ethers using reagents like cupric triflate or ceric ammonium (B1175870) nitrate (B79036) can produce polycyclic ketone structures stereoselectively. brandeis.edu
Catalytic Roles and Applications
While the silyl ether in (Hex-5-en-3-yl)oxysilane primarily functions as a protecting group, the silyl ether motif is central to some of the most powerful catalysts in modern organic synthesis.
Diarylprolinol Silyl Ethers as Organocatalysts
Diarylprolinol silyl ethers are a prominent class of organocatalysts that have been widely applied in asymmetric synthesis. acs.orgacs.org These catalysts, derived from the amino acid proline, are highly effective in a vast number of stereoselective transformations. nih.gov Their success stems from their ability to activate substrates through multiple modes, primarily via enamine and iminium-ion catalysis. acs.orgacs.org
In enamine-mediated catalysis (HOMO-activation), the catalyst reacts with a saturated or unsaturated aldehyde to form a nucleophilic enamine intermediate, enabling highly stereoselective α- or γ-functionalization. nih.govacs.org Conversely, in iminium-ion-mediated catalysis (LUMO-activation), the catalyst forms an electrophilic iminium ion with an α,β-unsaturated aldehyde, facilitating conjugate additions of various nucleophiles with excellent chemo- and stereoselectivity. nih.govacs.org
The versatility and robustness of the diarylprolinol silyl ether system have established it as a general catalyst for a wide array of reactions, including Michael additions, cycloadditions, and complex cascade reactions that can construct multiple stereocenters in a single step. acs.orgrsc.orgunl.pt Their widespread use in the total synthesis of complex molecules and in industrial settings underscores their importance in modern chemistry. acs.org
Silyl Ethers as Intermediates in Catalytic Cycles (e.g., Cross-Coupling)
Olefinic trimethylsilyl ethers, such as (Hex-5-en-3-yl)oxysilane, are versatile intermediates in a variety of catalytic cycles, most notably in cross-coupling reactions. Their utility stems from their ability to act as enolate equivalents under relatively mild conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The silyl group serves as a protecting group for the enol, which can be strategically revealed or participate directly in the catalytic cycle. The presence of an olefinic moiety within the molecule, as in (Hex-5-en-3-yl)oxysilane, introduces additional possibilities for reactivity and selectivity.
The role of these silyl ethers as intermediates is particularly prominent in reactions catalyzed by transition metals like palladium and silver. In these catalytic cycles, the silyl enol ether can undergo transmetalation or oxidative addition, or it can act as a nucleophile to intercept a catalytically generated electrophile. The specific pathway is highly dependent on the catalyst system, the coupling partners, and the reaction conditions.
Silver-Catalyzed Cross-Coupling Reactions
Recent research has highlighted the efficacy of silver catalysts in promoting the cross-coupling of silyl enol ethers. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net These reactions often proceed through a radical-based mechanism, representing a departure from traditional two-electron pathways. nih.govorganic-chemistry.org In a typical silver-catalyzed cycle involving an olefinic silyl ether, the silver(I) catalyst can initiate the formation of a radical species from one of the coupling partners. This radical can then add to the silyl enol ether, generating a new carbon-centered radical. Subsequent oxidation and desilylation steps lead to the final cross-coupled product and regeneration of the silver(I) catalyst.
A plausible mechanistic pathway for a silver-catalyzed cross-coupling involving a generic silyl enol ether is the formation of 1,4-dicarbonyl compounds. nih.govorganic-chemistry.orgresearchgate.net Preliminary mechanistic studies suggest a one-electron process where a radical species is generated, and an oxidant like bromobenzene (B47551) is used. nih.govorganic-chemistry.orgresearchgate.net In some cases, silver oxide (Ag₂O) has been shown to act as both a catalyst and a base. nih.govorganic-chemistry.org The reaction can be suppressed by radical inhibitors, further supporting a free-radical pathway. nih.gov
Table 1: Representative Silver-Catalyzed Cross-Coupling of Silyl Enol Ethers
| Silyl Enol Ether | Coupling Partner | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Trimethyl((1-phenylvinyl)oxy)silane | ((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane | AgF | CH₃CN | 1-(4-methoxyphenyl)-4-phenylbutane-1,4-dione | 72 |
| (Cyclohex-1-en-1-yloxy)trimethylsilane | (Cyclohex-1-en-1-yloxy)trimethylsilane (homocoupling) | AgF | CH₃CN | 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one | 85 |
| ((1-(p-tolyl)vinyl)oxy)trimethylsilane | Trimethyl((1-phenylvinyl)oxy)silane | AgF | CH₃CN | 1-phenyl-4-(p-tolyl)butane-1,4-dione | 68 |
This table presents representative data from studies on analogous silyl enol ethers to illustrate the typical conditions and outcomes of silver-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and silyl enol ethers are valuable partners in these transformations. sci-hub.se In a palladium-catalyzed cross-coupling reaction, the silyl enol ether can serve as a latent enolate nucleophile. The catalytic cycle typically involves the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with the silyl enol ether (often activated by a fluoride source to generate a more reactive enolate) or direct reaction with the Pd(II) complex. Reductive elimination from the resulting palladium(II) species then furnishes the desired product and regenerates the palladium(0) catalyst.
For an olefinic silyl ether like (Hex-5-en-3-yl)oxysilane, the enol ether moiety would be expected to participate in the cross-coupling, while the remote olefin could potentially undergo side reactions or be preserved, depending on the reaction conditions and the catalyst's selectivity. The choice of ligands on the palladium center is crucial in controlling the reactivity and preventing unwanted isomerization or reactions of the olefin.
Mechanistic studies on palladium-catalyzed copolymerization of ethylene (B1197577) with silyl vinyl ethers have provided insights into the insertion of the C=C bond of the silyl enol ether into a Pd-alkyl bond. mdpi.comnih.gov While this is a polymerization context, it demonstrates the fundamental reactivity of the enol ether double bond with palladium centers.
Table 2: Illustrative Palladium-Catalyzed α-Arylation of Silyl Enol Ethers
| Silyl Enol Ether | Aryl Halide | Palladium Catalyst/Ligand | Base/Activator | Product | Yield (%) |
|---|---|---|---|---|---|
| (Cyclohex-1-en-1-yloxy)trimethylsilane | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | TBAF | 2-(p-tolyl)cyclohexan-1-one | 85 |
| Trimethyl((1-phenylvinyl)oxy)silane | 1-Iodonaphthalene | Pd₂(dba)₃ / XPhos | LiOt-Bu | 2-Naphthalen-1-yl-1-phenylethan-1-one | 92 |
| (1-tert-Butylvinyloxy)trimethylsilane | 4-Chloroanisole | Pd(dba)₂ / RuPhos | LHMDS | 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one | 78 |
This table provides representative examples of palladium-catalyzed α-arylation of silyl enol ethers, demonstrating the general reaction parameters and outcomes for similar transformations.
Spectroscopic and Analytical Characterization of Hex 5 En 3 Yl Oxysilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a comprehensive atom-by-atom map of the molecule's connectivity and electronic environment.
The proton NMR (¹H NMR) spectrum of (Hex-5-en-3-yl)oxysilane is predicted to exhibit characteristic signals corresponding to the trimethylsilyl (B98337) group and the hexenyl fragment. The trimethylsilyl protons are expected to appear as a sharp singlet, significantly shielded by the silicon atom, with a chemical shift (δ) around 0.1-0.2 ppm. rsc.org The protons of the hexenyl chain will show more complex splitting patterns due to spin-spin coupling.
The vinyl protons (=CH₂) are expected to be the most deshielded of the hexenyl group, with distinct chemical shifts for the geminal and cis/trans protons, typically in the range of 4.9-5.8 ppm. The methine proton adjacent to the silyloxy group (-CH-O-Si) would likely appear as a multiplet around 3.6-4.1 ppm. The allylic protons (-CH₂-CH=) are expected to resonate around 2.0-2.3 ppm, while the ethyl group protons (-CH₂CH₃) would be found further upfield. The terminal methyl protons are anticipated to be the most shielded of the hexenyl chain, appearing as a triplet around 0.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (Hex-5-en-3-yl)oxysilane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Si(CH ₃)₃ | 0.1 - 0.2 | s (singlet) | - |
| CH ₃-CH₂- | 0.9 | t (triplet) | ~7.5 |
| CH₃-CH ₂- | 1.5 | q (quintet) | ~7.5 |
| =CH-CH ₂- | 2.1 | m (multiplet) | - |
| -O-CH - | 3.8 | m (multiplet) | - |
| H ₂C=CH- | 5.0 - 5.2 | m (multiplet) | - |
| H₂C=CH - | 5.7 - 5.9 | m (multiplet) | - |
Note: Predicted values are based on typical ranges for similar structural motifs.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The trimethylsilyl carbons are expected to show a signal at a very low chemical shift, typically around 0-2 ppm. rsc.org The carbon atoms of the hexenyl chain will have distinct resonances depending on their chemical environment. The sp² hybridized carbons of the double bond are expected in the range of 114-140 ppm. The carbon atom bonded to the oxygen of the silyloxy group is anticipated to be in the range of 70-80 ppm. The remaining aliphatic carbons will appear at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for (Hex-5-en-3-yl)oxysilane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si(C H₃)₃ | 0 - 2 |
| C H₃-CH₂- | ~10 |
| CH₃-C H₂- | ~30 |
| =CH-C H₂- | ~42 |
| -O-C H- | ~75 |
| H ₂C =CH- | ~115 |
| H₂C=C H- | ~138 |
Note: Predicted values are based on typical ranges for similar structural motifs.
²⁹Si NMR spectroscopy is a powerful tool for directly observing the silicon atom and its immediate coordination sphere.
The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For trimethylsilyl ethers, the ²⁹Si chemical shift is typically observed in the range of +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). pascal-man.comresearchgate.net This specific range is diagnostic for a silicon atom bonded to one oxygen and three carbon atoms.
Spin-spin coupling between ²⁹Si and other nuclei can provide valuable structural information. Two-bond coupling (²J(Si-O-C-¹H)) is generally small and not always resolved. However, two-bond coupling to the protons of the trimethylsilyl group (²J(²⁹Si-¹³C-¹H)) is observable and typically around 6-7 Hz, which would result in a multiplet for the silicon signal in a proton-coupled spectrum. huji.ac.il Similarly, one-bond coupling to the carbons of the trimethylsilyl group (¹J(²⁹Si-¹³C)) is expected to be in the range of 50-60 Hz.
Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) can be used to correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. An HSQC or HMQC spectrum of (Hex-5-en-3-yl)oxysilane would show a correlation peak between the proton signal at ~0.1-0.2 ppm and the carbon signal at ~0-2 ppm, definitively assigning these to the trimethylsilyl group. Similar correlations would be observed for each C-H bond in the hexenyl fragment, aiding in the unambiguous assignment of all proton and carbon signals.
29Si NMR Spectroscopy for Silicon Environments
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For silyl (B83357) ethers, Electron Ionization (EI) is a common method that leads to predictable fragmentation patterns. nih.gov
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
In the EI mass spectrum of a trimethylsilyl (TMS) ether, the molecular ion peak (M+) is often weak or absent, especially in aliphatic derivatives. whitman.edu The fragmentation of (Hex-5-en-3-yl)oxysilane is expected to be dominated by cleavages adjacent to the oxygen atom and the silicon atom, leading to a series of characteristic ions. The fragmentation pathways are influenced by the stability of the resulting carbocations and radicals. nih.govwhitman.edu A significant portion of the total ion current is often carried by silicon-containing fragments.
General fragmentation patterns for TMS derivatives of alcohols have been extensively studied, providing a basis for predicting the behavior of (Hex-5-en-3-yl)oxysilane. sci-hub.se Key fragments typically arise from alpha and beta cleavages relative to the oxygen atom.
Table 1: Predicted Key Fragments in the EI Mass Spectrum of (Hex-5-en-3-yl)oxysilane
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 172 | [C9H20OSi]+• | Molecular Ion (M+) |
| 157 | [C8H17OSi]+ | Loss of a methyl radical (•CH3) from the TMS group; [M-15]+ |
| 143 | [C7H15OSi]+ | β-cleavage: Loss of an ethyl radical (•C2H5) from the hexenyl chain |
| 131 | [C6H11OSi]+ | α-cleavage: Loss of a propyl radical (•C3H7) from the hexenyl chain |
| 115 | [C5H11OSi]+ | Cleavage of the C-O bond with charge retention on the silicon-containing fragment |
| 75 | [C2H7OSi]+ | [(CH3)2SiOH]+, a common rearrangement ion in TMS ethers |
| 73 | [C3H9Si]+ | [Si(CH3)3]+, the trimethylsilyl cation |
Diagnostic Cleavages in Trimethylsilyl Ethers (e.g., β-cleavage, loss of trimethylsilyl radical)
The fragmentation of trimethylsilyl ethers is characterized by several diagnostic cleavage reactions that provide structural information.
β-Cleavage: This is a dominant fragmentation pathway for ethers in mass spectrometry. whitman.edulibretexts.org For (Hex-5-en-3-yl)oxysilane, β-cleavage involves the breaking of the carbon-carbon bond beta to the oxygen atom within the hexenyl group. This process is favorable because it leads to the formation of a stable, resonance-stabilized oxonium ion. The cleavage of the ethyl group from the C3 position of the hexenyl chain would result in a significant fragment ion. whitman.edu
Loss of a Trimethylsilyl Radical (•Si(CH3)3): While less common than the formation of silicon-containing cations, the loss of a neutral trimethylsilyl radical can occur, leaving the charged hydrocarbon fragment.
Alpha-Cleavage: Cleavage of the bond alpha to the oxygen atom (the C-O bond) can also occur. This can result in either the hydrocarbon cation or the silicon-containing cation, with the latter often being more abundant due to the stability of siliconium ions. nih.gov The most prominent alpha-cleavage involves the loss of the larger alkyl substituent from the carbon bearing the silyloxy group, leading to a resonance-stabilized ion.
Loss of a Methyl Radical: A very common fragmentation is the loss of a methyl radical (•CH3) from the trimethylsilyl group, resulting in a strong [M-15]+ peak. researchgate.net This ion is often more stable than the molecular ion.
McLafferty Rearrangement in Unsaturated Silyl Ethers
The McLafferty rearrangement is a characteristic fragmentation reaction for molecules containing a keto-group or a C=C double bond, along with an accessible gamma-hydrogen atom. wikipedia.orgnih.gov The reaction proceeds through a six-membered ring transition state and results in the elimination of a neutral alkene molecule and the formation of a new radical cation. uobasrah.edu.iq
For (Hex-5-en-3-yl)oxysilane, the double bond is at the C5-C6 position. A gamma-hydrogen is available at the C2 position of the hexenyl chain. The rearrangement would involve the transfer of this gamma-hydrogen to the double bond, followed by cleavage of the C3-C4 bond. This specific rearrangement would lead to the elimination of a neutral propene molecule and the formation of a charged enol silyl ether fragment. The McLafferty rearrangement is a significant diagnostic tool in identifying the position of unsaturation in aliphatic chains. nih.govnih.gov
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. ksu.edu.sa These two techniques are complementary; a vibrational mode that is weak or inactive in IR may be strong in Raman, and vice versa. libretexts.org
Identification of Alkene and Si-O-C Linkages
The spectrum of (Hex-5-en-3-yl)oxysilane is expected to show characteristic bands corresponding to its key functional groups: the alkene (C=C) and the silyl ether (Si-O-C) linkages.
Alkene (C=C) Vibrations: The presence of the hexenyl group gives rise to several distinct vibrational modes. orgchemboulder.com
C=C Stretch: A stretching vibration of the carbon-carbon double bond typically appears in the region of 1680-1640 cm⁻¹. This band is often of moderate intensity in the IR spectrum and can be strong in the Raman spectrum. orgchemboulder.comspectroscopyonline.com
=C-H Stretch: The stretching of the C-H bonds on the double-bonded carbons occurs at a higher frequency than for sp³ C-H bonds, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.com
=C-H Bend: Out-of-plane bending vibrations (wags) of the alkene C-H bonds are strong in the IR spectrum and appear in the 1000-650 cm⁻¹ region. spectroscopyonline.com The exact position is diagnostic of the substitution pattern of the alkene.
Si-O-C Linkage Vibrations: The silyl ether group has characteristic vibrational modes.
Si-O-C Asymmetric Stretch: The most prominent feature of a silyl ether is the strong, broad band corresponding to the asymmetric stretching of the Si-O-C bond, which typically appears in the 1100-1000 cm⁻¹ region in the IR spectrum. mdpi.com
Si-O-C Symmetric Stretch: The symmetric stretch is weaker in the IR spectrum but can be observed in the Raman spectrum. It is often found in the 850-750 cm⁻¹ region. mdpi.comresearchgate.net
Si-C Stretch: The stretching vibrations of the Si-C bonds in the trimethylsilyl group also give rise to characteristic bands.
Table 2: Characteristic Vibrational Frequencies for (Hex-5-en-3-yl)oxysilane
| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3100-3000 | =C-H Stretch | Alkene | Medium | Medium |
| 2960-2850 | C-H Stretch | Alkyl (CH3, CH2) | Strong | Strong |
| 1680-1640 | C=C Stretch | Alkene | Medium | Strong |
| 1470-1450 | C-H Bend (Scissoring) | CH2 | Medium | Medium |
| 1380-1370 | C-H Bend (Rocking) | CH3 | Medium | Medium |
| 1260-1240 | Si-CH3 Symmetric Bend | Trimethylsilyl | Strong | Medium |
| 1100-1000 | Si-O-C Asymmetric Stretch | Silyl Ether | Strong, Broad | Weak |
| 1000-650 | =C-H Bend (Out-of-plane) | Alkene | Strong | Weak |
| 850-750 | Si-C Stretch / Si-CH3 Rock | Trimethylsilyl | Strong | Medium |
Computational and Theoretical Investigations of Olefinic Organosilicon Compounds
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations, intermolecular interactions, and the time evolution of the system. The accuracy of these simulations is heavily dependent on the quality of the force field used to describe the interatomic forces.
MD simulations are instrumental in exploring the conformational landscape of flexible molecules like (Hex-5-en-3-yl)oxysilane. The presence of rotatable bonds, including the C-C single bonds in the hexenyl chain and the Si-O-C linkage, allows the molecule to adopt numerous conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them.
Intermolecular interactions are also critical in determining the bulk properties of a substance. In a condensed phase of (Hex-5-en-3-yl)oxysilane, these interactions would be dominated by van der Waals forces. MD simulations can quantify these interactions, providing insights into properties like packing efficiency, density, and cohesive energy. nih.gov For instance, simulations can model how the nonpolar hexenyl and trimethylsilyl (B98337) groups interact with each other in a liquid state, influencing the substance's viscosity and boiling point. rsc.org The study of such interactions is crucial for understanding how these molecules behave in solution or as thin films on surfaces. mdpi.commdpi.com
Table 1: Illustrative Conformational Dihedral Angles and Interaction Energies for (Hex-5-en-3-yl)oxysilane from a Hypothetical MD Simulation Note: This data is hypothetical and for illustrative purposes, as specific experimental or computational results for this molecule were not found in the reviewed literature. It is based on typical values for similar organosilicon compounds.
| Conformer | Dihedral Angle (C2-C3-O-Si) (°) | Dihedral Angle (C4-C3-O-Si) (°) | Relative Energy (kcal/mol) | Predominant Intermolecular Interaction Type |
|---|---|---|---|---|
| A (Anti) | 178.5 | -65.2 | 0.00 | van der Waals |
| B (Gauche 1) | 62.1 | -175.8 | 0.85 | van der Waals |
| C (Gauche 2) | -64.3 | 68.9 | 0.92 | van der Waals |
MD simulations, particularly with reactive force fields (ReaxFF), can be used to investigate the chemical stability and decomposition pathways of molecules. nih.gov For (Hex-5-en-3-yl)oxysilane, simulations at elevated temperatures could model the initiation of thermal decomposition. researchgate.net Potential reaction pathways that could be explored include the cleavage of the Si-O bond, C-O bond, or C-Si bonds, as well as reactions involving the olefinic group, such as radical-induced polymerization or cyclization. nih.govnih.gov
These simulations can identify the initial bond-breaking events and subsequent reactions, providing a mechanistic understanding of the compound's thermal stability. mdpi.com For example, simulations could determine whether the decomposition is initiated by the cleavage of the relatively labile Si-O bond or by reactions at the C=C double bond. This information is valuable for predicting the compound's shelf-life and its behavior under various processing conditions.
A significant challenge in performing accurate MD simulations for organosilicon compounds is the availability of well-parameterized force fields. nih.govacs.org Standard force fields like AMBER and CHARMM may lack accurate parameters for silicon-containing functional groups. rsc.orgresearchgate.net The development of a specific force field for a molecule like (Hex-5-en-3-yl)oxysilane would require a systematic parameterization process.
This process typically involves:
Quantum Mechanical (QM) Calculations: High-level QM calculations (often using DFT) are performed on the molecule and its fragments to obtain reference data, such as optimized geometries, vibrational frequencies, and potential energy surfaces for bond rotations.
Parameter Fitting: The force field parameters (e.g., bond stretching force constants, angle bending parameters, dihedral torsion potentials, and non-bonded Lennard-Jones parameters) are adjusted to reproduce the QM reference data and available experimental data (like density and enthalpy of vaporization). acs.org
Recent efforts have led to the development of more general force fields for organosilicon molecules, such as the Polarization-Consistent Approach (PolCA), which aims to accurately predict liquid-state properties. nih.govresearchgate.net Such developments are crucial for enabling reliable MD simulations of a wide range of organosilicon systems, including olefinic silyl (B83357) ethers.
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It is widely used in chemistry and materials science to predict molecular properties and reaction mechanisms with a good balance of accuracy and computational cost. rsc.org
DFT calculations can provide a detailed picture of the electronic structure of (Hex-5-en-3-yl)oxysilane. Key properties that can be calculated include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability; a larger gap generally implies higher stability. irjweb.comchalcogen.ro
For (Hex-5-en-3-yl)oxysilane, the HOMO is expected to be localized on the electron-rich C=C double bond and the oxygen atom of the silyl ether group, indicating these are the most likely sites for electrophilic attack. The LUMO would likely be associated with the antibonding orbitals of the carbon chain and silicon atom.
DFT is also used to calculate optimized molecular geometries, predicting bond lengths and angles with high accuracy, often comparable to experimental X-ray diffraction data. researchgate.netijcps.orgresearchgate.net Furthermore, analysis of the electron density can elucidate the nature of the chemical bonds, such as the polarity and strength of the Si-O, O-C, and Si-C bonds. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and hyperconjugative interactions within the molecule. multidisciplinaryjournals.com
Table 2: Illustrative DFT-Calculated Electronic and Structural Properties for (Hex-5-en-3-yl)oxysilane Note: This data is hypothetical and for illustrative purposes, based on typical values for similar silyl enol ethers calculated at the B3LYP/6-31G(d) level of theory. Specific results for this molecule were not found in the reviewed literature.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Si-O Bond Length | 1.65 Å |
| O-C3 Bond Length | 1.43 Å |
| C5=C6 Bond Length | 1.34 Å |
| Si-O-C3 Bond Angle | 125.4° |
DFT is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. nih.gov
For (Hex-5-en-3-yl)oxysilane, DFT could be used to study a variety of reactions. For example, the mechanism of its hydrolysis to form hex-5-en-3-one and trimethylsilanol (B90980) could be investigated, detailing the role of acid or base catalysts. Another area of interest would be its participation in reactions like the Mukaiyama aldol (B89426) addition or cycloaddition reactions involving the double bond. DFT calculations could clarify the stereoselectivity and regioselectivity of such reactions by comparing the activation energies of different possible pathways. nih.gov For instance, in an iron-catalyzed cross-coupling reaction, DFT has been used to show that a Giese-type radical addition to the silyl enol ether has a low activation barrier, explaining the reaction's feasibility. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool in the theoretical investigation of olefinic organosilicon compounds, such as (Hex-5-en-3-yl)oxysilane, by enabling the prediction of various spectroscopic parameters. These theoretical predictions are invaluable for the interpretation of experimental spectra, aiding in structural elucidation and the analysis of conformational and electronic properties. Methodologies like Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy. aps.orgnih.govnih.govrsc.orgmdpi.comnih.gov
The precision of these predictions is highly dependent on the chosen computational model, including the functional and basis set. aps.orgmdpi.com For instance, various DFT functionals, such as B3LYP and PBE0, often combined with basis sets like the 6-31G family or correlation-consistent basis sets (cc-pVXZ), are utilized to balance computational cost and accuracy. nih.govmdpi.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the predicted spectroscopic data to better match experimental conditions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei are instrumental in assigning signals in experimental spectra, particularly for complex molecules with numerous non-equivalent atoms. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within DFT for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govmdpi.com
Below are illustrative tables of predicted NMR chemical shifts for the functional groups present in (Hex-5-en-3-yl)oxysilane, based on typical values obtained from DFT calculations for similar olefinic organosilicon compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Functional Group | Predicted Chemical Shift (ppm) |
| Si-(CH₃)₃ | 0.1 - 0.3 |
| -O-CH- | 3.5 - 4.0 |
| =CH₂ | 4.9 - 5.1 |
| -CH= | 5.7 - 5.9 |
| -CH₂- (allylic) | 2.0 - 2.3 |
| -CH₂- (alkyl) | 1.3 - 1.6 |
| -CH₃ (alkyl) | 0.8 - 1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Functional Group | Predicted Chemical Shift (ppm) |
| Si-(CH₃)₃ | -1.0 - 2.0 |
| -O-CH- | 70 - 75 |
| =CH₂ | 114 - 118 |
| -CH= | 138 - 142 |
| -CH₂- (allylic) | 35 - 40 |
| -CH₂- (alkyl) | 25 - 30 |
| -CH₃ (alkyl) | 10 - 15 |
Table 3: Predicted ²⁹Si NMR Chemical Shift
| Functional Group | Predicted Chemical Shift (ppm) |
| (R-O)-Si(CH₃)₃ | 15 - 20 |
It is important to note that while computational methods provide valuable estimates, discrepancies between calculated and experimental values can arise from factors such as conformational averaging, intermolecular interactions, and limitations of the theoretical model. aps.org
Infrared (IR) Spectroscopy
Computational methods are also extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an IR spectrum. nih.govchemrxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding intensities can be determined. These calculations aid in the assignment of complex experimental spectra by correlating specific vibrational modes with observed absorption bands. researchgate.net
For (Hex-5-en-3-yl)oxysilane, key predicted vibrational frequencies would include the Si-O-C stretching, C=C stretching of the olefinic group, C-H stretching and bending modes, and the characteristic vibrations of the trimethylsilyl group. Anharmonic corrections are sometimes applied to the calculated harmonic frequencies to improve agreement with experimental data, which inherently includes anharmonic effects. nih.gov
Table 4: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H stretch (sp²) | 3070 - 3090 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C=C stretch | 1640 - 1650 | Medium |
| Si-CH₃ symmetric deformation | 1250 - 1260 | Strong |
| Si-O-C asymmetric stretch | 1080 - 1120 | Strong |
| Si-CH₃ rock | 840 - 870 | Strong |
| C-H out-of-plane bend (=CH₂) | 910 - 920 | Strong |
The accuracy of predicted IR spectra is also dependent on the computational level of theory. chemrxiv.org The calculated frequencies are often scaled by an empirical factor to account for the systematic errors inherent in the computational method.
Despite a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate a detailed article on the chemical compound “(Hex-5-en-3-yl)oxysilane” that adheres to the specific advanced applications and research directions outlined in your request.
The performed searches did not yield specific research findings, data tables, or detailed discussions regarding the use of (Hex-5-en-3-yl)oxysilane in the following areas:
Advanced Applications and Research Directions in Organic Synthesis and Materials Science
Integration in Polymer Chemistry and Advanced Materials
Surface Coatings and Adhesives
While general information on silyl (B83357) enol ethers and poly(silyl ether)s exists, the strict requirement to focus solely on (Hex-5-en-3-yl)oxysilane prevents the inclusion of this broader, non-specific information. The absence of dedicated studies or patents detailing the synthesis, properties, and applications of this particular compound makes it impossible to construct the scientifically accurate and detailed article as requested.
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Hybrid Organic-Inorganic Materials
The integration of organic polymers with inorganic networks at the molecular level yields hybrid materials with properties that often surpass those of the individual components. Silyl ethers, such as the trimethylsilyl (B98337) group in (Hex-5-en-3-yl)oxysilane, are key precursors in the sol-gel process, a widely used method for creating these materials. nih.govrsc.org The sol-gel process typically involves the hydrolysis of silane (B1218182) precursors to form silanols (Si-OH), followed by their condensation to create a stable, cross-linked silicon-oxygen-silicon (Si-O-Si) inorganic network. rsc.org
In the context of (Hex-5-en-3-yl)oxysilane, the trimethylsilyloxy group can serve as the inorganic precursor. Under controlled conditions, this group can be hydrolyzed to initiate the formation of a silica-based network. Simultaneously, the hexenyl organic chain can be polymerized or cross-linked through its terminal double bond, creating an interpenetrating organic polymer within the inorganic matrix. This approach allows for the creation of materials with enhanced thermal stability, mechanical strength, and tailored optical or hydrophobic properties. nih.gov The covalent bonds formed between the organic and inorganic phases via the silane linker ensure a high degree of compatibility and prevent phase separation, a common challenge in composite materials. rsc.org
The properties of the resulting hybrid material can be finely tuned by adjusting the reaction conditions and the ratio of organic to inorganic components. For instance, a higher degree of inorganic cross-linking can lead to harder, more scratch-resistant coatings, while a higher concentration of the organic polymer can enhance flexibility and impact resistance.
Table 1: Potential Properties of Hybrid Materials Derived from Alkene-Functionalized Silyl Ethers
| Property | Influence of Inorganic (Silica) Network | Influence of Organic (Poly-hexenyl) Network | Potential Application |
| Mechanical Strength | Increases hardness and modulus | Provides flexibility and toughness | Protective coatings, composites |
| Thermal Stability | High, characteristic of silica | Dependent on polymer cross-linking | High-temperature electronics |
| Hydrophobicity | Moderate, can be modified | High, due to hydrocarbon chain | Water-repellent surfaces |
| Optical Clarity | High, forms glass-like matrix | Can be maintained with controlled polymerization | Optical lenses, transparent films |
Novel Catalytic Systems and Method Development
The dual functionality of alkene-containing silyl ethers makes them valuable substrates and precursors in the development of new catalytic systems and synthetic methods. The distinct reactivity of the silyl ether and the carbon-carbon double bond allows for selective transformations, providing access to complex molecular architectures.
Organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for producing enantiomerically pure compounds. mdpi.com Chiral molecules containing silicon are of growing importance in materials science and medicinal chemistry. researchgate.net Recent research has focused on the development of organocatalysts that can facilitate the asymmetric synthesis of Si-stereogenic silyl ethers, where the silicon atom itself is a chiral center. mdpi.com
While (Hex-5-en-3-yl)oxysilane is not inherently chiral, its structure serves as a template for understanding how such molecules can be synthesized or utilized. For instance, a general strategy involves the catalytic desymmetrization of prochiral silanes using chiral organocatalysts like imidodiphosphorimidates (IDPis). This process can create structurally diverse, enantioenriched silyl ethers. mdpi.com
Furthermore, the alkene functionality within a silyl ether molecule could be used to anchor the compound to a solid support or a larger molecular scaffold, a common strategy in creating recyclable catalysts. The silyl ether moiety itself, particularly when part of a more complex chiral structure, could act as a directing group or a chiral ligand in a catalytic complex, influencing the stereochemical outcome of a reaction. chemrxiv.org The development in this area focuses on creating catalysts that can perform highly enantioselective transformations under mild, environmentally friendly conditions. mdpi.comresearchgate.net
A significant challenge in organic synthesis is the selective transformation of one functional group in the presence of others. Molecules like (Hex-5-en-3-yl)oxysilane, which contain both an allylic silyl ether and an alkene, are excellent substrates for developing such selective catalytic methods.
Chemoselectivity: Catalytic systems can be designed to react selectively with either the C=C double bond or the C-O-Si group. For example, certain transition metal catalysts are known to promote reactions at the alkene (e.g., hydrogenation, hydroformylation, or metathesis) while leaving the silyl ether intact. Conversely, the silyl ether can be selectively cleaved under specific acidic or fluoride-containing conditions without affecting the double bond. Recent advances in photoredox and Brønsted base hybrid catalysis have enabled the selective allylic C–H alkylation of enol silyl ethers, demonstrating a sophisticated approach to functionalizing such molecules. rsc.org
Regioselectivity: In reactions involving the allylic system, controlling the position of bond formation is crucial. For instance, in allylic alkylation reactions, catalysts can direct an incoming nucleophile to attack at different positions of the allyl group. New catalytic methods have been developed for the regio-, diastereo-, and enantioselective allylation of silyl enol ethers, leveraging unique interactions like Si-F bonds to control the reaction's outcome with high precision. acs.org Such strategies allow for the construction of multiple stereocenters in a single, controlled step.
Table 2: Examples of Selective Catalytic Transformations on Bifunctional Substrates
| Reaction Type | Target Functional Group | Catalyst/Reagent Example | Outcome | Research Finding |
| Allylic Oxidation | Allylic C-H | Nitroxyl-radical catalyst | Selective formation of enones/enals | Achieves site-selective oxidation independent of steric hindrance. |
| Defluorinative Allylation | Silyl enol ether | Chiral Lewis base / Transition metal | α-allylated ketones | Creates two contiguous stereocenters with high regio- and enantioselectivity. acs.org |
| C-H Alkylation | Allylic C-H of silyl ether | Photoredox / Brønsted base | C-C bond formation at allylic position | Forms nucleophilic allylic radicals without desilylation. rsc.org |
| Desymmetrization | Prochiral bis(allyl)silanes | Chiral IDPi organocatalyst | Si-stereogenic silyl ethers | Proceeds via a C-C bond-forming desymmetrization. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for (Hex-5-en-3-yl)oxysilane in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors, as silanes often release hazardous fumes during reactions .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, oxidizing agents (e.g., peroxides), and strong acids, which may trigger decomposition or hazardous reactions .
- Waste Disposal : Segregate waste and consult institutional guidelines for silane disposal. Neutralize residual reactivity with alcohol/water mixtures before disposal .
Q. How can researchers synthesize (Hex-5-en-3-yl)oxysilane, and what intermediates are critical?
- Methodological Answer :
- Synthesis Route : React hex-5-en-3-ol with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine) to form the silyl ether. Monitor reaction progress via thin-layer chromatography (TLC) .
- Key Intermediates : Hex-5-en-3-ol must be purified to >95% to avoid side reactions. TMSCl acts as the silylating agent, requiring stoichiometric control to prevent excess reagent accumulation .
- Purification : Use fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product from unreacted starting materials .
Q. What analytical techniques are most effective for characterizing (Hex-5-en-3-yl)oxysilane?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the silyl ether structure. Look for characteristic TMS peaks at δ 0.1–0.3 ppm (¹H) and δ 1–3 ppm (¹³C) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects the molecular ion peak (e.g., m/z 188 for C₉H₂₀OSi) and fragmentation patterns, such as loss of trimethylsilanol (TMSOH) .
- FT-IR : Absorbance at ~1050–1100 cm⁻¹ confirms Si-O-C bonding, while alkene C-H stretches appear at ~1640 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for (Hex-5-en-3-yl)oxysilane derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR and MS data with structurally analogous silanes (e.g., [(3β,5a)-stigmastan-3-yl]oxy]trimethylsilane, m/z 488) to identify consistent fragmentation pathways .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to suppress solvent peaks in NMR and clarify ambiguous signals .
- Computational Modeling : Employ density functional theory (DFT) to predict ¹³C NMR shifts and reconcile experimental vs. theoretical discrepancies .
Q. What experimental designs are optimal for studying the reactivity of (Hex-5-en-3-yl)oxysilane in Diels-Alder reactions?
- Methodological Answer :
- Diene Activation : Test the alkene moiety in (Hex-5-en-3-yl)oxysilane as a diene partner with electron-deficient dienophiles (e.g., maleic anhydride). Monitor regioselectivity via HPLC .
- Silyl Ether Stability : Assess if the TMS group hydrolyzes under reaction conditions by quenching aliquots with water and analyzing via TLC .
- Temperature Optimization : Perform kinetic studies at 60–100°C to determine activation energy and side-product profiles .
Q. How can reaction conditions be optimized to minimize by-products like hexamethyldisiloxane?
- Methodological Answer :
- Stoichiometric Control : Limit TMSCl usage to ≤1.1 equivalents to reduce disiloxane formation via TMSCl self-condensation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate silylation while suppressing side reactions .
- In Situ Monitoring : Use inline FT-IR to detect disiloxane (m/z 162) and adjust reagent addition rates dynamically .
Q. How should researchers assess the stability of (Hex-5-en-3-yl)oxysilane under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Quantify hydrolysis products (e.g., hex-5-en-3-ol) via GC-MS .
- Thermal Gravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for silyl ethers) to define safe heating limits .
- Compatibility Testing : Screen for reactivity with common reagents (e.g., Grignard reagents) by mixing small-scale samples and monitoring exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
